

Application Notes and Protocols: Maltitol as a Plasticizer in Biodegradable Polymer Research

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Compound of Interest

Compound Name: Maltitol

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These application notes provide a comprehensive overview of the use of **maltitol** as a potential plasticizer in the research and development of biodegradable polymers. This document outlines the current state of knowledge, presents comparative data with commonly used plasticizers, and offers detailed protocols for key experiments.

Introduction

Biodegradable polymers are at the forefront of sustainable material science, with significant applications in packaging, agriculture, and medicine. However, many biopolymers in their native state are brittle and require the addition of plasticizers to improve their flexibility and processability. Polyols, such as glycerol and sorbitol, are widely used for this purpose. **Maltitol**, a sugar alcohol derived from the hydrogenation of maltose, presents an interesting, yet less explored, alternative. Its larger molecular size and number of hydroxyl groups compared to glycerol may offer unique properties to biodegradable films, such as altered mechanical strength, thermal stability, and degradation rates. These notes aim to guide researchers in exploring the potential of **maltitol** as a functional plasticizer.

Data Presentation: Comparative Effects of Polyol Plasticizers

Direct quantitative data on the effects of **maltitol** as a plasticizer for common biodegradable polymers such as polylactic acid (PLA), starch, and chitosan is limited in current literature. However, data for widely used polyols like glycerol and sorbitol can serve as a valuable benchmark for researchers investigating **maltitol**. The following tables summarize the typical effects of these plasticizers on the mechanical and thermal properties of various biodegradable polymer films.

It is important to note a qualitative finding from a study on squid protein films, where the use of 20% **maltitol** as a plasticizer resulted in films that were too brittle for mechanical testing[1]. This suggests that the plasticizing effect of **maltitol** is highly dependent on the polymer matrix and concentration, and may in some cases lead to anti-plasticization.

Table 1: Effect of Plasticizer Type and Concentration on Mechanical Properties of Starch-Based Films

Polymer	Plasticizer	Concentration (% w/w)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Sugar Palm Starch	None	0	35.0 (approx.)	5.0 (approx.)	[2]
Sugar Palm Starch	Glycerol	15	9.59	40.0 (approx.)	[2]
Sugar Palm Starch	Glycerol	30	2.64	61.63	[2]
Sugar Palm Starch	Glycerol	45	1.67	28.39	[2]
Sugar Palm Starch	Sorbitol	15	28.35	20.0 (approx.)	[2]
Sugar Palm Starch	Sorbitol	30	11.79	35.0 (approx.)	[2]
Sugar Palm Starch	Sorbitol	45	5.84	45.0 (approx.)	[2]
Wheat Starch	None	0	38.7	1.9	[3]
Wheat Starch	Sorbitol	35	7.6 (Fructose)	60.7	[3]

Table 2: Effect of Plasticizer Type and Concentration on Mechanical Properties of Chitosan-Based Films

Polymer	Plasticizer	Concentration (% w/w)	Tensile Strength (MPa)	Elongation at Break (%)	Reference
Rice Starch-Chitosan	Sorbitol	20	26.06	-	[4]
Rice Starch-Chitosan	Glycerol	20	-	-	[4]
Rice Starch-Chitosan	Polyethylene Glycol	20	-	-	[4]
Chitosan/MC C (97:3)	None	0	14.73	-	
Chitosan/MC C (97:3)	Glycerol	-	13.57% increase	47.66% increase	

Table 3: Effect of Plasticizers on Thermal Properties of Biodegradable Films

Polymer	Plasticizer	Concentration (% w/w)	Glass Transition Temp. (°C)	Melting Temp. (°C)	Degradation Temp. (°C)	Reference
Maltitol (pure)	-	-	43.1	149.6	-	[5]
PLA	OLA (Oligomeric Lactic Acid)	15	Lowered	-	~365	[1]
Chitosan-Gelatin	Glycerol	-	-	-	286	[6]
Chitosan-Gelatin	Isosorbide	-	-	-	288	[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of **maltitol** as a plasticizer for biodegradable polymers.

Preparation of Biodegradable Films by Solution Casting

This protocol is a general guideline and may require optimization for specific polymer-**maltitol** combinations.

Materials:

- Biodegradable polymer (e.g., PLA, chitosan, starch)
- **Maltitol**
- Appropriate solvent (e.g., chloroform for PLA, dilute acetic acid for chitosan, distilled water for starch)
- Magnetic stirrer with hot plate
- Casting plates (e.g., glass or Teflon)
- Drying oven or desiccator

Procedure:

- Prepare a polymer solution of a specific concentration (e.g., 2% w/v for chitosan in 1% acetic acid). Stir until the polymer is completely dissolved. Gentle heating may be required for some polymers like starch.
- Prepare a stock solution of **maltitol** in the same solvent.
- Add the desired volume of the **maltitol** stock solution to the polymer solution to achieve the target plasticizer concentration (e.g., 10%, 20%, 30% w/w of the polymer).
- Stir the mixture for a specified time (e.g., 1-2 hours) at a controlled temperature to ensure homogeneity.

- Pour a specific volume of the film-forming solution onto a leveled casting plate.
- Dry the films at a controlled temperature (e.g., 40-60°C) for 24-48 hours or until a constant weight is achieved.
- Carefully peel the dried films from the casting plates and store them in a desiccator at a controlled relative humidity for at least 48 hours before characterization.

Mechanical Properties Testing

Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.

Equipment:

- Universal Testing Machine (UTM) with a suitable load cell.

Procedure:

- Cut the conditioned films into rectangular strips of specific dimensions (e.g., 10 mm width x 100 mm length).
- Measure the thickness of each strip at several points using a digital micrometer and calculate the average.
- Set the initial grip separation and the crosshead speed on the UTM (e.g., 50 mm and 5 mm/min, respectively).
- Mount the film strip in the grips of the UTM.
- Start the test and record the force-elongation curve until the film breaks.
- From the curve, calculate the Tensile Strength (MPa), Elongation at Break (%), and Young's Modulus (MPa).
- Perform the test on at least five specimens for each formulation and report the average and standard deviation.

Thermal Analysis

3.1. Differential Scanning Calorimetry (DSC)

Purpose: To determine the glass transition temperature (T_g), melting temperature (T_m), and crystallinity of the films.

Equipment:

- Differential Scanning Calorimeter (DSC)

Procedure:

- Accurately weigh 5-10 mg of the film sample into an aluminum DSC pan and seal it.
- Place the pan in the DSC cell. An empty sealed pan is used as a reference.
- Heat the sample under a nitrogen atmosphere at a constant rate (e.g., $10^{\circ}\text{C}/\text{min}$) over a specified temperature range (e.g., -50°C to 250°C).
- Cool the sample at a controlled rate (e.g., $10^{\circ}\text{C}/\text{min}$).
- Reheat the sample at the same rate.
- Analyze the second heating scan to determine T_g (midpoint of the transition) and T_m (peak of the endothermic event). The heat of fusion can be used to calculate the percent crystallinity.

3.2. Thermogravimetric Analysis (TGA)

Purpose: To evaluate the thermal stability and degradation profile of the films.

Equipment:

- Thermogravimetric Analyzer (TGA)

Procedure:

- Accurately weigh 5-10 mg of the film sample into a TGA pan.
- Place the pan in the TGA furnace.

- Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
- Record the weight loss as a function of temperature.
- Determine the onset of degradation temperature and the temperature of maximum degradation rate (from the derivative of the TGA curve).

Biodegradability Testing

Standard: ISO 14855 - Determination of the ultimate aerobic biodegradability of plastic materials under controlled composting conditions — Method by analysis of evolved carbon dioxide.

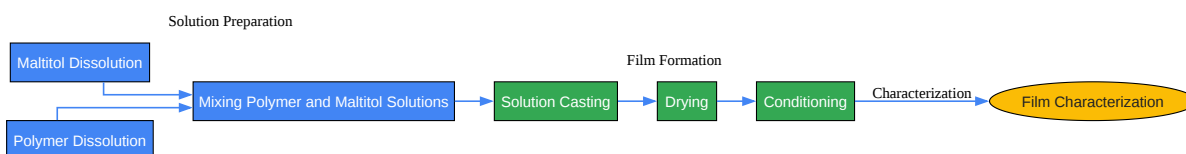
Equipment:

- Composting reactor system with temperature control and aeration.
- CO₂ measurement system (e.g., infrared gas analyzer or titration).

Procedure:

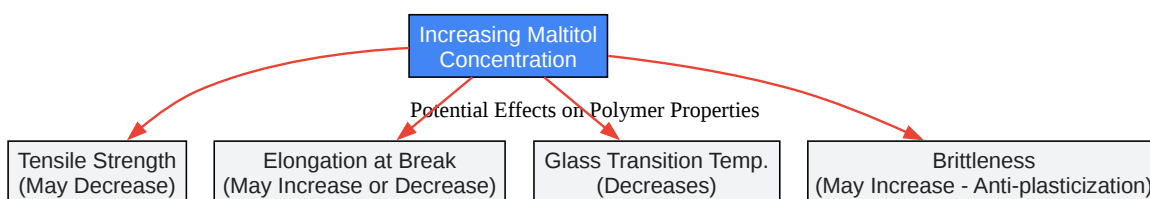
- Prepare a solid matrix of mature compost.
- Mix the test film samples with the compost at a specified ratio.
- Place the mixture in the composting reactors. A blank reactor with only compost is also prepared.
- Maintain the reactors at a constant temperature (e.g., 58 ± 2°C) and aerate with CO₂-free air.
- Monitor the amount of CO₂ evolved from each reactor over a period of up to 6 months.
- The percentage of biodegradation is calculated based on the cumulative CO₂ produced relative to the theoretical amount of CO₂ that can be produced from the carbon content of the test material.

Visualizations



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Caption: Workflow for biodegradable film preparation with **maltitol**.



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Caption: Hypothesized effects of **maltitol** on polymer properties.

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